N-(1-Cyanocyclopentyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide
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Description
N-(1-Cyanocyclopentyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
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Scientific Research Applications
Rearrangement and Synthesis
Rearrangement during Acetylation : The rearrangement of 1-amino-2-nitrocyclopentanecarboxylic acid during acetylation, similar to the compound , has been observed. This process leads to the formation of 6-acetamido-1-acetyl-6-carboxypiperid-2-one, indicating a complex rearrangement that might be relevant in the synthesis or modification of related compounds (Turner, 1967).
Intermediates in Tricyclic Benzodiazepines Synthesis : 1,4-Benzodiazepine N-nitrosoamidines, which share structural similarities with the compound of interest, serve as useful intermediates in synthesizing tricyclic derivatives, offering a route to compounds like alprazolam and triazolam (Fustero, González, & del Pozo, 2006).
Chemical Properties and Reactions
Acetamide Group Distribution : The distribution of the acetamide group in partially deacetylated chitins was studied, suggesting a random distribution which could provide insights into the behavior of similar acetamide groups in other compounds (Sashiwa et al., 1991).
N-acetylcysteine Applications : While not directly related to the compound , the wide range of clinical applications of N-acetylcysteine, an acetylated variant of L-cysteine, highlights the potential versatility of acetylated compounds in therapeutic contexts (Millea, 2009).
Synthesis of Acetamino Derivatives : Research into the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran provides a pathway that could be applicable to the synthesis or modification of the compound , highlighting the versatility of nitro and acetamino groups in chemical synthesis (Kawase, Takata, & Hikishima, 1971).
Derivatives Synthesis : The synthesis of new derivatives of N-(3-R-1,5-dinitro-8-oxo-3-azabicyclo[3.3.1]non-6-en-7-yl)acetamides, which may share structural motifs with the compound of interest, demonstrates the potential for creating a range of derivatives with varying properties and applications (Mukhtorov et al., 2018).
Applications in Medicinal Chemistry
Antimicrobial Derivatives : The synthesis of heterocyclic compounds incorporating sulfamoyl moieties, like the one , has shown potential for use as antimicrobial agents, indicating the compound could have applications in developing new antimicrobial therapies (Darwish et al., 2014).
Antimalarial Activity : Research into the synthesis and antimalarial activity of compounds structurally related to the one has demonstrated the potential for developing effective treatments against resistant strains of malaria, suggesting possible applications in antimalarial drug development (Werbel et al., 1986).
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(6-nitro-2,3-dihydroindol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c17-11-16(6-1-2-7-16)18-15(21)10-19-8-5-12-3-4-13(20(22)23)9-14(12)19/h3-4,9H,1-2,5-8,10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRBZTWVQBIPCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCC3=C2C=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.